molecular formula C7H10N2O2 B187932 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid CAS No. 196717-12-1

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B187932
CAS No.: 196717-12-1
M. Wt: 154.17 g/mol
InChI Key: VRKWDAAXELZWCK-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is an organic compound with the molecular formula C7H10N2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Scientific Research Applications

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization to introduce the acetic acid moiety . The reaction conditions often require the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-1H-pyrazol-3-yl)acetic acid
  • 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
  • 2-(1,3-dimethyl-1H-pyrazol-5-yl)formamidoacetic acid

Uniqueness

2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the acetic acid moiety also provides additional functionalization opportunities, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-3-6(4-7(10)11)9(2)8-5/h3H,4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKWDAAXELZWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571433
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196717-12-1
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid N-methyl-hydrazide (9.1 g, 41 mmol) in dioxane (50 mL) aqueous sodium hydroxide solution was added (5 N, 50 mL) and the and the resulting mixture was heated under reflux for 4 h. After addition of hydrochloric acid (5 N, 50 mL), all volatiles were evaporated. The residue was extracted with refluxing ethanol (150 mL) and the solvent was evaporated. Residual volatiles were azeotropically removed by coevaporation with toluene to afford (2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid as a viscous oil. It was dissolved in ethanol (100 ml), p-toluene sulfonic acid (2.0 g, catalytic) was added and the resulting mixture was heated under reflux for 16 h. After evaporation of the solvent, the residue was extracted with ethyl acetate and water. The organic phase was dried over sodium sulfate, concentrated and chromatographed (SiO2, heptanes:ethyl acetate=100:0 to 40:60) to afford the title compound as a colorless oil (7.6 g, 100%). 1H-NMR (400 MHz, CDCl3): δ=1.22 (t, J=7 Hz, 3H), 2.22 (s, 3H), 3.61 (s, 2H), 3.75 (s, 2H), 4.18 (q, J=7 Hz, 2H), 5.95 (s, 1H).
Name
(2,5-dimethyl-2H-pyrazol-3-yl)-acetic acid N-methyl-hydrazide
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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